Benzyl (s)-(4-oxobutan-2-yl)carbamate
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Overview
Description
Benzyl (s)-(4-oxobutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (s)-(4-oxobutan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with an appropriate amine under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Another method involves the use of carbamoyl chlorides, which react with alcohols to form carbamates. This method is advantageous as it allows for the formation of carbamates under relatively mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the use of catalysts such as indium triflate can further enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
Benzyl (s)-(4-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines .
Scientific Research Applications
Benzyl (s)-(4-oxobutan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl (s)-(4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can form stable carbamate linkages with amine groups, thereby protecting them from unwanted reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the oxobutan-2-yl group.
Ethyl carbamate: Another carbamate ester with different alkyl groups.
Methyl carbamate: A simpler carbamate with a methyl group instead of a benzyl group.
Uniqueness
Benzyl (s)-(4-oxobutan-2-yl)carbamate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the oxobutan-2-yl group enhances its stability and makes it suitable for various synthetic applications .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C12H15NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,13,15)/t10-/m0/s1 |
InChI Key |
GCNIBYAYUBSQCC-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CC=O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(CC=O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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